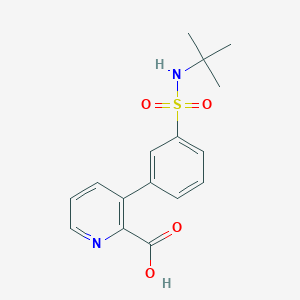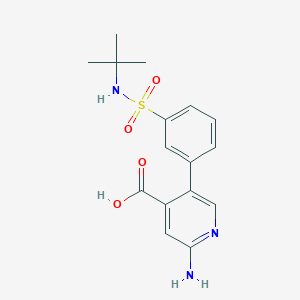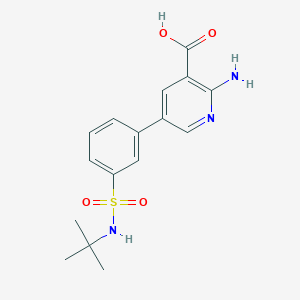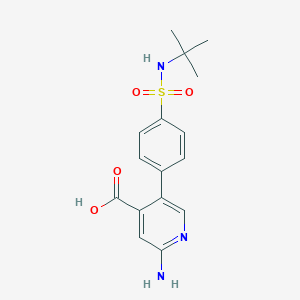
5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-t-Butylsulfamoylphenyl)nicotinic acid (5-BTBPA) is an organic compound belonging to the family of nicotinic acids. It is an important intermediate used in the synthesis of a variety of pharmaceuticals and other compounds. The compound has been studied for its potential applications in the fields of medicinal chemistry, drug delivery, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been studied for its potential applications in the fields of medicinal chemistry, drug delivery, biochemistry, and physiology. In medicinal chemistry, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been used as a starting material for the synthesis of various drugs, such as anti-inflammatory agents, anti-tumor agents, and anti-viral agents. In drug delivery, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% can be used as a carrier molecule to deliver drugs to target cells. In biochemistry, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been studied for its potential to modulate enzyme activity and regulate gene expression. In physiology, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been studied for its potential to modulate the activity of neurotransmitters, hormones, and other signaling molecules.
Wirkmechanismus
The exact mechanism of action of 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed to act as an agonist at nicotinic acid receptors, which are found in the brain, heart, and other organs. It is thought to modulate the activity of neurotransmitters, hormones, and other signaling molecules, which can have a variety of effects on the body.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. In the brain, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to modulate the activity of neurotransmitters and hormones, which can have an effect on mood, behavior, and cognition. In the heart, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to modulate the activity of calcium channels, which can have an effect on cardiac function. In the liver, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to modulate the activity of enzymes involved in drug metabolism, which can have an effect on the efficacy of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solution. It is also relatively non-toxic, which makes it safe to use in laboratory experiments. However, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% also has some limitations. It is not very soluble in organic solvents, which can make it difficult to purify. It is also not very stable in the presence of light or heat, which can limit its use in certain types of experiments.
Zukünftige Richtungen
The potential future directions for 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine and drug delivery. Additionally, further research into the synthesis of 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% and its isomers may lead to more efficient and cost-effective methods of production. Finally, further research into the safety and toxicity of 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% may lead to its use in more applications.
Synthesemethoden
5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of 4-t-butylsulfamoylphenol with nicotinic acid in aqueous solution. This reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction produces a mixture of 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% and its isomers, which can then be separated by column chromatography.
Eigenschaften
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)14-6-4-11(5-7-14)12-8-13(15(19)20)10-17-9-12/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJJGFBXBQXWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

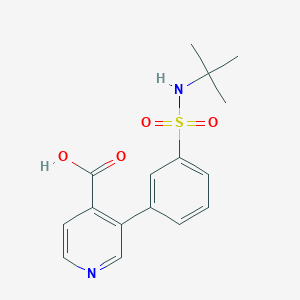
![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395329.png)

